![molecular formula C14H19BN2O2 B1431109 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1501153-45-2](/img/structure/B1431109.png)
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Descripción general
Descripción
The compound “1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine” is a type of organic compound. It is used as a reagent and catalyst in organic synthesis . It is often used in Suzuki coupling reactions under platinum catalysis to synthesize various types of organic compounds, such as heterocyclic compounds and drug molecules .
Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Application : Compounds with borate and sulfonamide groups, similar to the one you mentioned, are important intermediates in organic synthesis . They are synthesized through nucleophilic and amidation reactions .
- Methods : The structure of these compounds is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Results : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
-
Pharmacy and Biology
- Application : Boronic acid compounds, which are structurally similar to the compound you mentioned, have a wide range of applications in pharmacy and biology . They are used as enzyme inhibitors or specific ligand drugs .
- Methods : In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
- Results : These compounds have been used to treat tumors and microbial infections, and they can also be used to treat anticancer drugs .
-
Drug Delivery
- Application : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
- Methods : The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .
- Results : They can not only load anti-cancer drugs, but also deliver insulin and genes .
-
Preparation of Aminothiazoles
-
Potential JAK2 Inhibitors
- Application : Amino-pyrido-indol-carboxamides are potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Methods : The synthesis involves the use of reagents like 1-Methylpyrazole-4-boronic acid pinacol ester .
- Results : The resulting compounds can potentially inhibit JAK2, a protein tyrosine kinase involved in various types of disorders .
-
Synthesis of Quinoxaline Derivatives
- Application : Quinoxaline derivatives are synthesized as PI3 kinase inhibitors .
- Methods : The synthesis involves the use of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a reagent .
- Results : The resulting quinoxaline derivatives can inhibit PI3 kinase, a type of enzyme involved in cellular functions like cell growth and proliferation .
-
Boron Neutron Capture Therapy
- Application : Compounds with boronic acid groups, similar to the one you mentioned, have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods : The boronic acid is economical and easy to obtain, and it is stable to water and air .
- Results : This therapy has shown promise in treating certain types of cancer .
-
Synthesis of Benzoate Derivatives
-
Pharmacokinetics
- Application : Compounds similar to the one you mentioned have potential applications in pharmacokinetics .
- Methods : The compound’s lipophilicity and water solubility are important factors in its potential use in pharmacokinetics .
- Results : The compound’s properties could make it useful in the development of new drugs .
Safety And Hazards
This compound may cause serious eye irritation, be harmful if swallowed, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it is advised to seek medical help . It should be stored in a sealed container in a dry, cool place .
Propiedades
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-17(5)12-8-16-7-6-10(11)12/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHQIGBPXJCOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methyl-6-azaspiro[3.5]nonan-7-one](/img/structure/B1431027.png)
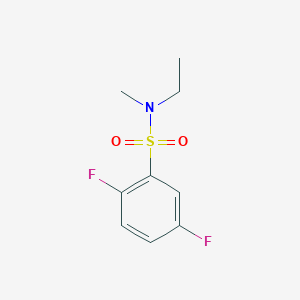
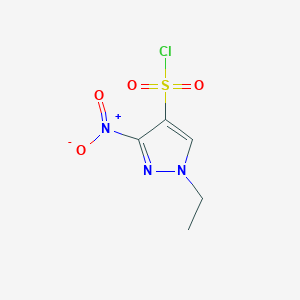
![Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1431032.png)
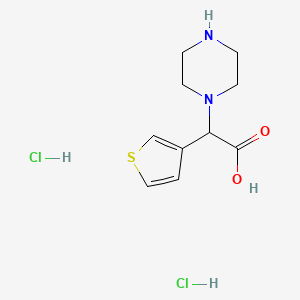
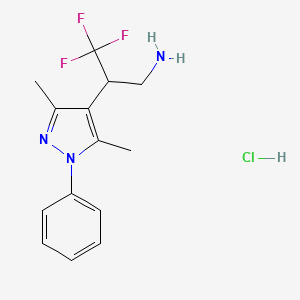
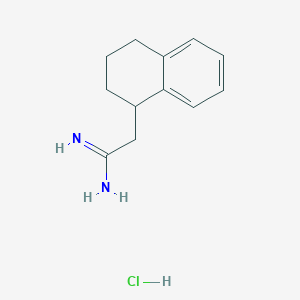
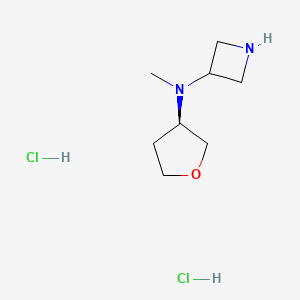
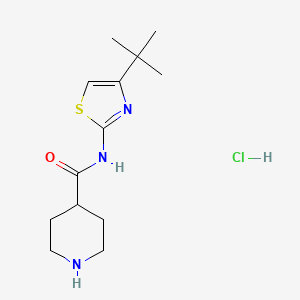
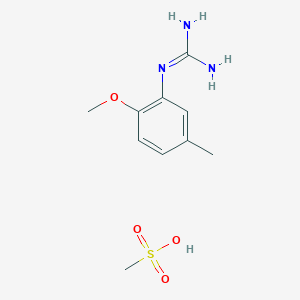
![4-[(2-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431046.png)
![Methyl 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetate hydrochloride](/img/structure/B1431047.png)
![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431048.png)
![4-([(2-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431049.png)